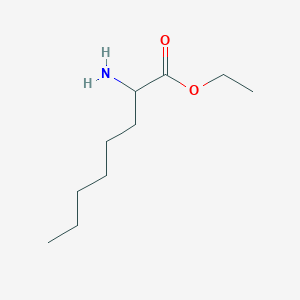

Ethyl 2-aminooctanoate

Description

Contextualization within Alpha-Amino Acid Chemistry

Ethyl 2-aminooctanoate is classified as an ester of an alpha-amino acid. Alpha-amino acids are fundamental organic compounds characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom—the alpha-carbon. hmdb.ca These molecules are the primary constituents of proteins.

The esterification of the carboxylic acid group in an α-amino acid, such as converting 2-aminooctanoic acid to this compound, is a common and significant modification. rsc.org This process transforms the more polar carboxylic acid into a less polar ester group, which can enhance solubility in organic solvents and allows the amino group to be the primary site for subsequent chemical reactions. α-Amino esters, including this compound, are crucial precursors for synthesizing noncanonical amino acids, which are valuable in the development of small-molecule therapeutics and tools for chemical biology. nih.gov

Significance as a Research Compound

The significance of this compound in research stems from its role as a versatile intermediate and building block. Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic ester carbonyl group—allows it to participate in a wide array of chemical transformations.

In the field of peptide chemistry, α-amino acid esters are essential for building peptide chains. rsc.org The ester group serves as a protected form of the carboxylic acid, preventing it from reacting while the amino group is coupled with another amino acid. Metal complexes containing α-amino acid ester ligands are particularly relevant in bioinorganic chemistry and are used in the synthesis of peptides and as frameworks for developing new drugs. rsc.org Furthermore, the chiral center at the alpha-carbon makes it a valuable substrate in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. rsc.orgacs.org

Overview of Key Research Domains

The application of this compound and similar α-amino acid esters spans several key research domains:

Organic and Medicinal Chemistry : It serves as a starting material for the synthesis of more complex organic molecules and pharmacologically active compounds. smolecule.com Derivatives of aminooctanoic acid have been investigated for their potential as anticancer and antiviral agents. The synthesis of challenging molecules like α-cycloalkyl amino acid esters, which are building blocks in peptide and medicinal chemistry, can be achieved using protocols involving α-amino acid esters. acs.org

Peptide and Peptidomimetic Synthesis : As a precursor to a non-proteinogenic amino acid, it is used to create synthetic peptides (peptidomimetics) with novel structures and functions, including enhanced stability or biological activity.

Biochemical and Metabolic Research : As a derivative of a fatty amino acid, it is utilized in studies related to fatty acid metabolism. For instance, 2-aminooctanoic acid has been identified in metabolomic studies, indicating its presence in biological systems and its potential role in various metabolic pathways. hmdb.cametabolomicsworkbench.org

Materials Science : The compound can be incorporated into the development of novel polymers and other materials where its specific chemical properties can be exploited.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₂ | bldpharm.com |

| Molecular Weight | 187.28 g/mol | bldpharm.com |

| CAS Number | 761343-79-7 | bldpharm.com |

| Appearance | Colorless to light yellow transparent liquid | |

| Purity | ≥98% (GC) | |

| SMILES | CCCCCCC(N)C(OCC)=O | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHNMJDUJDPHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of Ethyl 2 Aminooctanoate and Its Precursors

Chemo-Enzymatic Synthesis of (S)-2-Aminooctanoic Acid

The biocatalytic production of enantiomerically pure amino acids represents a significant advancement over classical chemical methods. For (S)-2-aminooctanoic acid (2-AOA), a key precursor to its ethyl ester, chemo-enzymatic methods leveraging ω-transaminases have been particularly successful.

Utilization of ω-Transaminases (e.g., from Chromobacterium violaceum)

A pivotal biocatalyst in the synthesis of (S)-2-AOA is the ω-transaminase (ω-TA) sourced from the bacterium Chromobacterium violaceum. nih.govresearchgate.net This enzyme facilitates the transfer of an amino group from a donor molecule to a keto acid acceptor, in this case, 2-oxooctanoic acid, to produce the desired chiral amino acid. nih.gov The (S)-enantioselective nature of the ω-TA from C. violaceum is crucial, as it allows for the direct production of the desired stereoisomer, which is often a critical requirement for biologically active molecules. researchgate.net This enzymatic approach provides a more direct and environmentally benign alternative to traditional synthetic routes, which may require multiple steps and the use of hazardous reagents.

Conversion Efficiency and Enantiomeric Excess Optimization

Research into the use of C. violaceum ω-transaminase has demonstrated high efficiency and stereoselectivity. Studies have reported the production of (S)-2-aminooctanoic acid with an excellent enantiomeric excess (ee) of over 98%. nih.govresearchgate.net The conversion efficiency of the reaction, however, is highly dependent on the reaction conditions, particularly the ratio of the amino group donor to the acceptor substrate. nih.gov Experimental findings show that the conversion efficiency can range from 52% to 80%, illustrating the importance of optimizing stoichiometric ratios to maximize product yield. nih.govresearchgate.net

Below is a table summarizing the reported conversion efficiency.

| Amino Donor:Acceptor Ratio | Conversion Efficiency (%) | Enantiomeric Excess (ee) (%) |

| Variable | 52-80 | >98 |

Data derived from studies on ω-transaminase from Chromobacterium violaceum. nih.gov

Cofactor Recycling Strategies in Biocatalysis

Transaminase enzymes, including the ω-TA from C. violaceum, rely on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) to function. researchgate.net While PLP is regenerated in the catalytic cycle, many biocatalytic systems, particularly those involving oxidoreductases that might be coupled with transaminases, require expensive nicotinamide (B372718) cofactors like NADH or NADPH. To make these processes economically viable, strategies for cofactor recycling are essential.

Classical Organic Synthesis Approaches to 2-Aminooctanoic Acid

While biocatalysis offers an elegant route to chiral 2-aminooctanoic acid, classical organic synthesis provides alternative and well-established methodologies for producing α-amino acids. These methods often result in a racemic mixture, which then requires a separate resolution step to isolate the desired enantiomer, although stereoselective variations have been developed.

Stereoselective Synthesis Pathways

One of the most fundamental methods for synthesizing α-amino acids is the Strecker synthesis . wikipedia.orgmasterorganicchemistry.com This reaction involves a three-component condensation of an aldehyde, ammonia, and cyanide. ck12.org For the synthesis of 2-aminooctanoic acid, the starting aldehyde would be heptanal. The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the final α-amino acid. wikipedia.orgmasterorganicchemistry.com The classical Strecker synthesis produces a racemic product. However, asymmetric versions have been developed that utilize a chiral auxiliary or a chiral catalyst to induce stereoselectivity, yielding an enantioenriched product. wikipedia.org

Another common pathway involves the amination of α-halo acids . This approach begins with the α-bromination of octanoic acid, for which established procedures like the Hell-Volhard-Zelinsky reaction can be used to produce 2-bromooctanoic acid. chemicalbook.com The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by an amino group, typically by using ammonia, to form 2-aminooctanoic acid. Like the Strecker synthesis, this method generally produces a racemic mixture unless chiral reagents or catalysts are employed.

Synthesis of Related Fatty Amino Acids

The classical methods used for 2-aminooctanoic acid are broadly applicable to the synthesis of a wide range of other fatty amino acids. By simply varying the starting aldehyde in the Strecker synthesis or the initial carboxylic acid for α-halogenation, a diverse library of α-amino acids with different alkyl chain lengths and branching can be produced. For example, using propanal in a Strecker synthesis would yield 2-aminobutanoic acid, while starting with decanoic acid in an α-bromination/amination sequence would produce 2-aminodecanoic acid. ck12.org These robust and versatile methods have been instrumental in the synthesis of numerous natural and unnatural amino acids for various research applications. google.com

Preparation of Ethyl 2-Aminooctanoate

The conversion of 2-aminooctanoic acid to its corresponding ethyl ester, this compound, is typically achieved through Fischer-Speier esterification . This is a standard and cost-effective method for esterifying carboxylic acids, including amino acids. scirp.orgreddit.com The reaction involves heating the amino acid in ethanol (B145695), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst such as hydrogen chloride or sulfuric acid. scirp.orgpearson.comaklectures.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, rendering it more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of ethanol is typically used. masterorganicchemistry.com

Esterification Reactions for this compound Formation

The synthesis of this compound from its precursor, 2-aminooctanoic acid, is primarily achieved through esterification. This reaction involves the carboxyl group of the amino acid reacting with an alcohol to form an ester. pearson.com The most common method for this transformation is the Fischer esterification, which is catalyzed by a strong acid. pearson.com

Acid-catalyzed esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid, to produce an ester and water. youtube.com The mechanism for amino acids follows a bimolecular acyl-oxygen bond fission pathway, often referred to as the A_AC_2 mechanism. youtube.com

The process begins with the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com The alcohol (in this case, ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). Finally, the elimination of a water molecule and deprotonation of the carbonyl oxygen yield the final ester product and regenerate the acid catalyst. youtube.com Because the reaction is in equilibrium, it is often necessary to use an excess of the alcohol or to remove water as it forms to drive the reaction towards the products. libretexts.org

One established method involves heating a mixture of the amino acid, an excess of the alcohol (ethanol), and a catalytic amount of sulfuric acid. google.com To improve the yield, the reaction can be conducted while continuously adding the alcohol and distilling it off from the reaction mixture, which helps to remove the water byproduct and shift the equilibrium toward the ester product. google.com For example, the esterification of L-phenylalanine in ethanol with sulfuric acid under reflux at 90°C for 3.5 hours resulted in a 78.1% yield. google.com Using the continuous addition and distillation technique, the yield for the same reaction was significantly improved to 99.9%. google.com

Another approach utilizes chlorosulfonic acid. In this procedure, the amino acid is suspended in the alcohol at a reduced temperature (0-5°C) during the dropwise addition of chlorosulfonic acid, after which the mixture is brought to the desired reaction temperature. google.com The molar ratio of chlorosulfonic acid to the amino acid is typically kept slightly above equimolar, for instance, between 1.0 and 1.3. google.com

The following table summarizes representative conditions for the acid-catalyzed esterification of amino acids, which are applicable to the synthesis of this compound.

| Amino Acid Precursor | Alcohol | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| L-Phenylalanine | Ethanol | Sulfuric Acid (98%) | Reflux at 90°C for 3.5 hours | 78.1% | google.com |

| L-Phenylalanine | Ethanol | Sulfuric Acid (98%) | Heating with continuous addition and distillation of ethanol | 99.9% | google.com |

| General α-Amino Acid | Ethanol | Chlorosulfonic Acid | Initial cooling (0-5°C), then brought to desired temperature; 1.1 eq. of catalyst | High Conversion (specific yield not stated) | google.com |

Purification and Isolation Techniques in Synthesis Research

Following the synthesis of this compound, a multi-step purification process is required to isolate the product from the reaction mixture, which contains the ester salt, unreacted starting materials, the acid catalyst, and water.

A common first step involves the neutralization of the reaction mixture. Since the ester is formed as its acid salt (e.g., hydrochloride or sulfate), a base is added to liberate the free ester. The neutralization can be carried out at temperatures ranging from room temperature to the boiling point of the solution, with temperatures between 70°C and 80°C being preferable to obtain a product with good crystal size and high purity. google.com

After neutralization, the crude product is often subjected to extraction using an organic solvent. The choice of solvent is critical for efficiently separating the ester from the aqueous phase containing salts and other water-soluble impurities. google.com

Further purification can be achieved through various techniques. The crude product solution may be treated with activated carbon or a filter aid to remove colored impurities and other minor contaminants. google.com For non-volatile esters, recrystallization is a powerful method. The crude ester can be dissolved in a suitable solvent and then crystallized by cooling or by the addition of an anti-solvent to yield a product of high purity. google.com

For volatile esters like this compound, distillation under reduced pressure is a common and effective method for final purification. This separates the desired ester from less volatile impurities.

In cases where impurities have similar properties to the product, column chromatography is employed. For fatty acid ethyl esters, a typical chromatographic purification might use silica (B1680970) gel as the stationary phase and a non-polar solvent system, such as hexane (B92381) with an increasing gradient of a more polar solvent like ethanol, as the eluent. researchgate.net

Chemical Transformations and Mechanistic Investigations of Ethyl 2 Aminooctanoate

Reactivity of the Ester Functional Group

The ethyl ester moiety in ethyl 2-aminooctanoate is susceptible to nucleophilic acyl substitution reactions, with hydrolysis being the most fundamental transformation.

Hydrolysis Pathways and Kinetics (e.g., to 2-aminooctanoic acid)

The conversion of this compound to 2-aminooctanoic acid is a classic ester hydrolysis reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound proceeds via the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. chemguide.co.ukucoz.com This pathway involves a series of equilibrium steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a better leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol (B145695).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 2-aminooctanoic acid and regenerate the hydronium ion catalyst. libretexts.org

The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process that follows the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This is generally the rate-determining step.

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, expelling the ethoxide ion (⁻OEt) as the leaving group and forming the carboxylic acid.

Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed 2-aminooctanoic acid, forming a carboxylate salt and ethanol. This final, irreversible acid-base reaction drives the entire process to completion. chemistrysteps.com

Table 1: Comparison of Hydrolysis Pathways for this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Acid (e.g., HCl, H₂SO₄) | Base (e.g., NaOH, KOH) |

| Mechanism | AAC2 | BAC2 |

| Key Intermediate | Protonated Tetrahedral Intermediate | Tetrahedral Alkoxide Intermediate |

| Reversibility | Reversible | Irreversible |

| Final Product (before workup) | 2-Aminooctanoic Acid + Ethanol | Sodium 2-aminooctanoate + Ethanol |

Reactivity of the Alpha-Amino Functional Group

The primary amino group at the alpha-position is a potent nucleophile, making it the site of numerous important chemical transformations, including amidation and other derivatizations.

Amidation and Peptide Coupling Reactions

The amino group of this compound can act as a nucleophile to attack an activated carboxylic acid, forming an amide bond. This reaction is the cornerstone of peptide synthesis. In a typical peptide coupling reaction, the carboxylic acid of one amino acid is "activated" by a coupling reagent. This activated species then readily reacts with the amino group of another amino acid (or its ester, like this compound).

Common coupling strategies include:

Carbodiimide Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of this compound. bachem.com

Phosphonium and Uronium/Aminium Reagents: Reagents such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and HATU are highly efficient activators that convert carboxylic acids into activated esters, facilitating rapid amide bond formation.

Additives: To improve reaction rates and, crucially, to suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are often used in conjunction with coupling reagents. bachem.com

The resulting product is a dipeptide ester, which can be further elongated after hydrolysis of the ester group. The utility of the 2-aminooctanoic acid moiety has been demonstrated in the terminal modification of antimicrobial peptides, where it can be conjugated to either the C- or N-terminus to enhance hydrophobicity and biological activity. nih.govresearchgate.net

Nucleophilic Reactions and Derivatization

Beyond peptide coupling, the nucleophilic amino group of this compound can undergo a wide range of reactions with various electrophiles. These derivatizations are often used for analytical purposes or to synthesize novel compounds.

Acylation: The amino group can be acylated by acid chlorides or anhydrides. For example, derivatization with pentafluoropropionic anhydride (B1165640) (after esterification) is a common technique to create volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comresearchgate.net

Reaction with Aldehydes and Ketones: The primary amino group can react with aldehydes or ketones to form a Schiff base (imine). This reaction is reversible and is a fundamental transformation in amino acid chemistry.

Derivatization for Chiral Analysis: To determine the enantiomeric purity of amino acids, the amino group is often reacted with a chiral derivatizing agent (CDA) to form diastereomers that can be separated and quantified using chromatography. Common CDAs include Marfey's reagent (FDAA), which reacts via nucleophilic aromatic substitution, and S-NIFE, which forms carbamate (B1207046) derivatives. nih.gov

Table 2: Selected Nucleophilic Reactions of the α-Amino Group

| Electrophile Type | Example Reagent | Product Type | Application |

|---|---|---|---|

| Activated Carboxylic Acid | N-protected Amino Acid + DIC/HOBt | Dipeptide | Peptide Synthesis |

| Acid Anhydride | Pentafluoropropionic Anhydride (PFPA) | N-Acyl Amino Ester | GC-MS Analysis |

| Activated Fluoroarene | Marfey's Reagent (FDAA) | N-Aryl Amino Ester | Chiral HPLC Analysis |

| Aldehyde | Benzaldehyde | Schiff Base (Imine) | Synthesis, Mechanistic Studies |

Stereochemical Control in Reactions Involving the Alpha-Carbon

The alpha-carbon of this compound is a stereocenter. Maintaining the stereochemical integrity of this center during chemical transformations is paramount, as the biological activity of chiral molecules is often highly dependent on their configuration. The loss of stereochemical purity, known as racemization or epimerization, is a significant challenge, particularly during peptide synthesis. highfine.com

There are two primary mechanisms through which racemization can occur during the activation of the carboxyl group (after hydrolysis of the ester):

Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of D and L isomers. nih.gov

Oxazolone (B7731731) Formation: The activated carboxyl group can be attacked intramolecularly by the oxygen of the N-acyl protecting group, forming a 5(4H)-oxazolone (or azlactone) intermediate. rsc.org The alpha-proton of this oxazolone is highly acidic and is readily abstracted by even weak bases. The resulting achiral intermediate can be reprotonated to give a racemic mixture. This is considered the most predominant pathway for racemization. nih.gov

Several strategies have been developed to minimize or prevent racemization:

Choice of Protecting Group: Urethane-based protecting groups (e.g., Fmoc, Boc) are known to significantly reduce the rate of oxazolone formation compared to simple acyl groups, thus suppressing racemization. bachem.comrsc.org

Use of Additives: Additives like HOBt and HOAt react with the initially formed activated species (e.g., O-acylisourea) to form active esters. These esters are more stable towards racemization but are still reactive enough to couple with the amine component. peptide.com

Selection of Coupling Reagent: The choice of coupling reagent and base is critical. Weaker, sterically hindered bases like 2,4,6-collidine are often preferred over stronger bases like N,N-diisopropylethylamine (DIEA) to minimize direct proton abstraction. highfine.com

Reaction Conditions: Performing couplings at lower temperatures can also help to reduce the rate of racemization. bachem.com

By carefully selecting reagents and conditions, the stereochemical integrity of the alpha-carbon in this compound derivatives can be preserved during complex synthetic sequences.

Advanced Analytical Research and Characterization of Ethyl 2 Aminooctanoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure of Ethyl 2-aminooctanoate by probing the interactions of the molecule with electromagnetic radiation. These techniques are crucial for confirming the identity and arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule. The ethyl ester group is identified by a quartet at approximately 4.1-4.2 ppm, resulting from the methylene (B1212753) protons (-OCH₂-) being split by the adjacent methyl protons, and a triplet around 1.2-1.3 ppm for the terminal methyl protons (-CH₃) of the ethyl group. docbrown.infoquora.com The proton on the alpha-carbon (the carbon bearing the amino group) is expected to appear as a triplet around 3.5 ppm. The long alkyl chain produces a series of overlapping multiplets in the 1.2-1.6 ppm region, while the terminal methyl group of the octanoate (B1194180) chain appears as a triplet at approximately 0.9 ppm. The two protons of the primary amine group typically produce a broad singlet around 1.5-2.0 ppm, the chemical shift of which can be variable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing at the low-field end of the spectrum, typically around 174-176 ppm. libretexts.org The carbon of the ethoxy group bonded to the oxygen (-OCH₂-) resonates at approximately 61 ppm, while its terminal methyl carbon is found at about 14 ppm. libretexts.org The alpha-carbon, attached to the nitrogen atom, shows a signal in the range of 55-57 ppm. The carbons of the hexyl side chain appear in the upfield region of the spectrum, typically between 14 and 35 ppm.

Table 1: Predicted NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| CH₃ (octanoate chain) | ~0.9 | Triplet (t) | C=O (ester) | ~175 |

| -(CH₂)₄- | ~1.3 | Multiplet (m) | -OCH₂- (ethyl ester) | ~61 |

| -CH₂- (β to C=O) | ~1.5 | Multiplet (m) | -CH(NH₂) (α-carbon) | ~56 |

| -NH₂ | ~1.7 (broad) | Singlet (s) | Alkyl chain carbons | ~14-35 |

| -CH(NH₂) (α-proton) | ~3.5 | Triplet (t) | -OCH₂CH₃ (ethyl ester) | ~14 |

| -OCH₂- (ethyl ester) | ~4.1 | Quartet (q) | ||

| -OCH₂CH₃ (ethyl ester) | ~1.2 | Triplet (t) |

Mass Spectrometry (MS) for Molecular Weight and Purity

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₂₁NO₂), the expected molecular weight is 187.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 187.

The fragmentation of amino acid esters is well-characterized. A common fragmentation pathway involves the loss of the ethoxycarbonyl group (-•COOCH₂CH₃), leading to a fragment ion. Another significant fragmentation is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, which is a common pathway for amines. libretexts.org The McLafferty rearrangement can also occur in esters, which for ethyl esters often results in a prominent ion at m/z 88. pharmacy180.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 187 | [M]⁺ | Molecular Ion |

| 114 | [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl group |

| 88 | [C₄H₈NO₂]⁺ | McLafferty Rearrangement |

| 73 | [COOCH₂CH₃]⁺ | Ethoxycarbonyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. scienceskool.co.uk The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

The primary amine (-NH₂) group is identified by two medium-intensity stretching bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz The most prominent band for the ester functional group is the strong C=O stretching absorption, which occurs at approximately 1735-1750 cm⁻¹. pressbooks.pub Additionally, the C-O single bond stretching of the ester group gives rise to a strong band in the 1150-1250 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| 3400-3300 | Primary Amine (-NH₂) | N-H Stretch | Medium (two bands) |

| 2960-2850 | Alkyl (-CH₃, -CH₂-) | C-H Stretch | Strong |

| 1750-1735 | Ester (-C=O) | C=O Stretch | Strong |

| ~1600 | Primary Amine (-NH₂) | N-H Bend | Medium |

| 1250-1150 | Ester (-C-O) | C-O Stretch | Strong |

Chromatographic Techniques for Purity and Enantiomeric Purity Assessment

Chromatography is essential for separating this compound from any impurities and for determining its enantiomeric purity, a critical parameter for its use in chiral synthesis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. Given its volatility, this compound is amenable to GC analysis. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

For the analysis of amino acid esters, a capillary column, such as one with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane), is typically used. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification of impurities. To enhance volatility and thermal stability, amino acids and their derivatives are often derivatized prior to GC analysis, for example, by acylation or silylation. nih.govnih.govnist.gov

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. For a chiral molecule like this compound, chiral HPLC is the definitive method for determining enantiomeric purity (or enantiomeric excess, ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or bonded to a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® columns), are widely and successfully used for the resolution of α-amino acid esters. yakhak.orgresearchgate.net Another class of effective CSPs includes macrocyclic glycopeptides, such as teicoplanin-based phases (e.g., Astec CHIROBIOTIC® T).

The separation is typically achieved using a normal-phase mobile system, which consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as 2-propanol or ethanol (B145695). yakhak.org The relative retention times of the (R)- and (S)-enantiomers allow for their quantification and the calculation of enantiomeric purity.

Table 4: Example of a Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica) |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C (Ambient) |

| Detection | UV at 210 nm |

Solid-State Characterization of Related Alpha-Amino Acids

The solid-state properties of α-amino acids are of significant interest due to their fundamental role in biological systems and their applications in various industries, including pharmaceuticals. The crystal packing and phase behavior of these molecules are dictated by a combination of strong, directional hydrogen bonds between the amino and carboxylate groups and weaker van der Waals interactions involving their side chains. In long-chain α-amino acids like 2-aminooctanoic acid, the amphiphilic nature of the molecule—a polar head group and a nonpolar aliphatic tail—leads to characteristic layered crystal structures. nih.gov

These crystal structures typically consist of two-dimensional (2D) bilayers where the polar head groups are linked by a network of hydrogen bonds, while the hydrophobic side chains interdigitate with those of the adjacent layer. nih.govnih.gov This structural arrangement is crucial for understanding the physical properties and phase transitions of these molecular crystals.

X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. By passing X-rays through a single crystal, a diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the calculation of an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. thepharmajournal.com This provides fundamental information on bond lengths, bond angles, and intermolecular interactions that define the crystal packing.

Molecular crystals, including those of α-amino acids, can often exist in multiple solid forms known as polymorphs. These different forms have distinct crystal structures and, consequently, different physical properties. Transitions between these polymorphic forms, known as solid-state phase transitions, can be induced by changes in temperature or pressure. iucr.org

Long-chain racemic amino acids, such as DL-norleucine and DL-2-aminoheptanoic acid, are known to exhibit rich polymorphic behavior and undergo reversible, temperature-dependent solid-state phase transitions. nih.govresearchgate.net These transitions are often single-crystal-to-single-crystal (SCSC) transformations, where the integrity of the crystal is maintained. iucr.org The mechanisms for these transitions typically involve cooperative motions within the crystal lattice, such as the sliding of the 2D bilayers relative to one another or conformational changes within the flexible aliphatic side chains. nih.govnih.gov

Detailed studies on DL-2-aminoheptanoic acid, a close homolog of 2-aminooctanoic acid, have revealed the existence of at least five different polymorphic forms connected by four reversible solid-state phase transitions. nih.gov Similarly, DL-norleucine exhibits phase transitions between its α, β, and γ forms. researchgate.net These transitions can be characterized using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the transition, and variable-temperature X-ray diffraction, which tracks the changes in the crystal structure.

The data below, derived from studies on related compounds, illustrates the typical thermodynamic parameters associated with these phase transitions.

| Compound | Transition | Transition Temperature (K) | Enthalpy of Transition (kJ/mol) |

|---|---|---|---|

| DL-Norleucine | α ↔ γ | 390 | - |

| DL-Methionine | β → α | 322–330 (onset) | - |

| DL-Methionine | α → β | 295–300 (onset) | - |

| DL-2-Aminoheptanoic Acid | Multiple transitions observed | - | Notably smaller than DL-Norleucine |

The weakening of interactions between bilayers due to increased chain length can influence the thermodynamics of these transitions, as observed in the smaller transition enthalpies for DL-2-aminoheptanoic acid compared to DL-norleucine. researchgate.net This trend suggests that 2-aminooctanoic acid and its esters would also exhibit complex polymorphic behavior governed by the interplay of hydrogen bonding in the polar layers and van der Waals forces in the hydrophobic regions.

Derivatization and Analog Development in Chemical Research

Design and Synthesis of N-Acetylated Derivatives of 2-Aminooctanoic Acid

N-acetylation is a common chemical modification of amino acids and peptides, often employed to neutralize the positive charge of the N-terminal amino group, which can influence the molecule's hydrophobicity, stability, and biological interactions. The synthesis of N-acetylated derivatives of 2-aminooctanoic acid follows established chemical principles for the acetylation of α-aminocarboxylic acids.

A prevalent method for this transformation is the Schotten-Baumann reaction, where the amino acid is treated with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride under basic conditions. google.com The reaction is typically performed in an aqueous solution where the base, such as sodium hydroxide (B78521), neutralizes the newly formed acid, driving the reaction to completion. google.com An alternative approach involves performing the acetylation in glacial acetic acid with acetic anhydride. google.com This method can be advantageous as it avoids the formation of large quantities of salt byproducts, though it may require an aqueous workup to achieve high purity. google.com The design of these derivatives in research is often aimed at mimicking post-translational modifications or altering the physicochemical properties of a larger molecule into which the N-acetylated amino acid is incorporated.

Conjugation with Peptides and Other Biomolecules for Research Applications

Lipidation, the covalent attachment of a lipid moiety such as an octanoyl group, is a powerful strategy to enhance the therapeutic potential of peptides, particularly antimicrobial peptides (AMPs). uniprot.org The eight-carbon chain of 2-aminooctanoic acid provides a moderate hydrophobicity that can improve the peptide's ability to interact with and disrupt bacterial cell membranes. nih.govresearchgate.net

2-Aminooctanoic acid (2-AOA) is a unique building block because its structure, featuring both a carboxylic acid and an amino group on a fatty acid backbone, allows for its direct conjugation to either the N-terminus or the C-terminus of a peptide chain without the need for linkers. nih.govresearchgate.net

N-Terminal Lipidation: This is the more conventional strategy, where the carboxylic acid of 2-AOA is activated and coupled to the free N-terminal amine of a peptide synthesized via solid-phase peptide synthesis (SPPS). This creates a peptide with a fatty acid chain at its beginning.

The addition of a 2-aminooctanoic acid moiety to peptides has been shown to significantly enhance their antimicrobial activity in laboratory settings. nih.govresearchgate.net Lipidation increases the hydrophobicity of the peptide, which generally improves its interaction with the lipid structures of bacterial cell membranes. usf.edu

In a study involving a lactoferricin (B1576259) B-derived antimicrobial peptide, modification with 2-AOA improved the antibacterial activity by as much as 16-fold. nih.govresearchgate.net Interestingly, the position of the lipidation had a significant impact on efficacy. The C-terminally modified peptides consistently demonstrated lower minimal inhibitory concentrations (MICs)—the lowest concentration of a drug that prevents visible growth of a bacterium—compared to their N-terminally conjugated counterparts. nih.govresearchgate.net The C-terminally lipidated peptide was notably the only one in the study to show complete growth inhibition of Staphylococcus aureus. nih.govresearchgate.net

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Bacillus subtilis | 50 |

| Salmonella typhimurium | 100 |

| Pseudomonas aeruginosa | 200 |

| Staphylococcus aureus | 400 |

Development of Chiral Derivatives and Stereoisomers

Chirality plays a crucial role in the biological activity of molecules, as stereoisomers can have vastly different interactions with chiral biological targets like enzymes and receptors. The development of methods to synthesize specific stereoisomers of amino acids is therefore of high importance. rsc.org

In the context of 2-aminooctanoic acid, research has focused on biocatalytic methods to produce enantiomerically pure forms. A notable example is the synthesis of (S)-2-aminooctanoic acid using an ω-transaminase enzyme from the bacterium Chromobacterium violaceum. nih.govresearchgate.net This enzymatic process demonstrated high efficiency, with a conversion rate of 52-80%, and excellent stereoselectivity, yielding the (S)-enantiomer with an enantiomeric excess greater than 98% ee. nih.govresearchgate.net Such biocatalytic approaches are considered environmentally friendly and represent a powerful alternative to traditional, more challenging organic synthesis methods for producing chiral amino acids. researchgate.net The resulting enantiopure (S)-2-aminooctanoic acid was then used in the peptide conjugation studies mentioned previously, ensuring that the observed biological effects were attributable to a single, defined stereoisomer. nih.govresearchgate.net

Biochemical and Metabolic Pathway Research on 2 Aminooctanoic Acid and Its Metabolites

Identification in Biological Systems and Metabolomics Studies

Metabolomic studies have identified 2-aminooctanoic acid in various biological samples, including plasma, urine, and feces. In a study investigating metabolic changes in mice, DL-2-Aminooctanoic acid was one of the serum metabolites that showed a significant decrease after treatment with Corilagin. dovepress.com Another study on healthy participants who consumed Brahmi essence for twelve weeks tentatively identified 2-aminooctanoic acid in fecal samples. nih.govmdpi.com This compound was noted as one of the metabolites contributing to the separation between different study groups, highlighting its potential as a biomarker. nih.govmdpi.com

In research on severe falciparum malaria, DL-2-Aminooctanoic acid was detected in plasma samples and was associated with acidosis. Furthermore, metabolomic profiling of plasma from middle-aged and advanced-age male mice identified significantly higher levels of DL-2-aminooctanoic acid in metallothionein (B12644479) gene knockout mice compared to wild-type mice, suggesting differences in fatty acid metabolism. aging-us.com Studies on ulcerative colitis in rats also detected DL-2-Aminooctanoic acid in plasma. nih.gov Additionally, research on schizophrenia has identified 2-aminooctanoic acid as a differential metabolite in serum samples. d-nb.info In studies related to bariatric surgery, 2-Aminooctanoic acid was observed to move between subcutaneous abdominal adipose tissue, plasma, and vastus lateralis muscle. mdpi.com

The following table summarizes the findings on the presence of 2-aminooctanoic acid in different biological samples from various research studies.

| Biological Sample | Research Context | Finding |

| Plasma | Severe falciparum malaria | Associated with acidosis. |

| Plasma | Metallothionein gene knockout mice | Higher levels compared to wild-type mice. aging-us.com |

| Plasma | Ulcerative colitis rat models | Identified as a plasma metabolite. nih.gov |

| Serum | Schizophrenia study | Identified as a differential metabolite. d-nb.info |

| Serum | Post-operative ileus mice models | Significantly regulated metabolite. mdpi.com |

| Urine | Healthy participants after Brahmi essence consumption | Tentatively identified. nih.gov |

| Feces (Stool) | Healthy participants after Brahmi essence consumption | Tentatively identified as a contributor to group separation. nih.govmdpi.com |

2-Aminooctanoic acid is considered a secondary metabolite. frontiersin.orghmdb.ca Secondary metabolites are compounds that are not essential for the primary metabolism or physiology of an organism but may have roles in defense or signaling. frontiersin.orghmdb.ca In some instances, they can be byproducts of the incomplete metabolism of other secondary metabolites. hmdb.ca

Research has also shown that 2-aminooctanoic acid is a precursor in the biosynthesis of other secondary metabolites. For instance, in the fungus Gibberella fujikuroi, 2-oxooctanoic acid is converted to 2-aminooctanoic acid by the aminotransferase apf4. uniprot.org This 2-aminooctanoic acid is then further modified and incorporated into the cyclic tetrapeptide apicidin (B1684140) F, a secondary metabolite with anti-malarial properties. uniprot.org

Involvement in Metabolic Pathways

2-Aminooctanoic acid is linked to several amino acid metabolic pathways. unmc.edu Metabolomic analyses have consistently placed it within the broader category of amino acid metabolism. unmc.edu Studies have shown its association with pathways such as phenylalanine, tyrosine, and tryptophan biosynthesis, as well as phenylalanine metabolism. dovepress.commdpi.com It is also connected to arginine and proline metabolism. mdpi.com In a study on the effects of diesel engine exhaust exposure, alterations in metabolic pathways, including asparagine and proline metabolism, were noted, with 2-aminooctanoic acid being a key mediator. nih.gov

The following table details the metabolic pathways associated with 2-aminooctanoic acid as identified in various research contexts.

| Associated Metabolic Pathway | Research Context |

| Amino Acid Metabolism | General metabolomic classifications. unmc.edu |

| Phenylalanine, Tyrosine, and Tryptophan Biosynthesis | Intervention with Corilagin in mice; Post-operative ileus models. dovepress.commdpi.com |

| Phenylalanine Metabolism | Intervention with Corilagin in mice; Post-operative ileus models. dovepress.commdpi.com |

| Arginine and Proline Metabolism | Post-operative ileus models. mdpi.com |

| Asparagine Metabolism | Exposure to polycyclic aromatic hydrocarbons. nih.gov |

| Proline Metabolism | Exposure to polycyclic aromatic hydrocarbons. nih.gov |

Beyond direct amino acid pathways, 2-aminooctanoic acid has been associated with broader metabolic networks in various research models. In a study on the effects of polycyclic aromatic hydrocarbon (PAH) exposure from diesel engine exhaust, 2-aminooctanoic acid was identified as a crucial intermediary metabolic biomarker. nih.gov It was found to mediate the elevation of fasting blood glucose induced by certain PAH metabolites. nih.gov

In a different model, metabolomic profiling of metallothionein gene knockout (MTKO) mice revealed higher plasma levels of DL-2-aminooctanoic acid. aging-us.com This was suggested to be a result of lower metabolic activity of fatty acids in these mice, linking 2-aminooctanoic acid to fatty acid and carnitine biosynthesis pathways. aging-us.com Furthermore, in studies of severe malaria, dysregulation of plasma-free amino acids, including 2-aminooctanoic acid, was observed as part of widespread fluctuations in nitrogen balance, reflecting the severity of the disease.

Enzymatic Transformations and Biocatalysis in Biological Contexts

The synthesis and transformation of 2-aminooctanoic acid are subjects of research in biocatalysis. One notable enzymatic transformation is the biosynthesis of (S)-2-aminooctanoic acid from 2-oxooctanoic acid using a transaminase from the bacterium Chromobacterium violaceum. nih.govresearchgate.netsci-hub.se This biocatalytic process has been shown to achieve high enantiomeric excess (>98%) and a conversion efficiency of 52-80%, depending on the ratio of the amino group donor to the acceptor. nih.govresearchgate.net

Other aminotransferases have also been shown to have activity with 2-aminooctanoic acid. For example, an aminotransferase from Pseudomonas jessenii has been studied for its substrate scope, which includes 2-aminooctanoic acid. researchgate.netrug.nl The potential for using various enzymes in the transformation of 2-aminooctanoic acid highlights its relevance in industrial biocatalysis for the production of fine chemicals. researchgate.net

The enzymatic production of 2-aminooctanoic acid is significant as it provides a building block for modifying other bioactive molecules. For instance, the synthesized (S)-2-aminooctanoic acid has been used to modify an antimicrobial peptide derived from lactoferricin (B1576259) B, which resulted in a significant improvement in its antibacterial activity. nih.govresearchgate.netsci-hub.se

The following table lists the enzymes and their roles in the transformation of 2-aminooctanoic acid.

| Enzyme | Source Organism | Transformation |

| Transaminase (ω-TA) | Chromobacterium violaceum | Synthesis of (S)-2-aminooctanoic acid from 2-oxooctanoic acid. nih.govresearchgate.netsci-hub.se |

| Aminotransferase (PjAT) | Pseudomonas jessenii | Acts on 2-aminooctanoic acid as a substrate. researchgate.netrug.nl |

| Aminotransferase (apf4) | Gibberella fujikuroi | Catalyzes the conversion of 2-oxooctanoic acid to 2-aminooctanoic acid. uniprot.org |

Transaminase Activity and Substrate Specificity for 2-Oxooctanoic Acid and Related Keto Acids

Transaminases, or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a keto acceptor. frontiersin.orgwikipedia.org This reaction is central to the biosynthesis of amino acids, including the non-canonical amino acid 2-aminooctanoic acid from its corresponding keto acid, 2-oxooctanoic acid. wikipedia.orgnih.gov The substrate specificity of these enzymes is a critical determinant of their synthetic utility. While many transaminases demonstrate high selectivity for their natural substrates, their activity with non-natural compounds like 2-oxooctanoic acid can be limited. nih.gov

Research has demonstrated the successful biosynthesis of (S)-2-aminooctanoic acid using a transaminase from Chromobacterium violaceum. nih.govresearchgate.net This biocatalyst achieved a conversion efficiency of 52-80% in the amination of the keto acid precursor, with the efficiency dependent on the ratio of the amino group donor to the acceptor. nih.govresearchgate.net The reaction converts the 2-oxo acid into the corresponding α-amino acid. wikipedia.org

The substrate scope of transaminases is largely defined by the architecture of their active site, which typically features binding pockets that accommodate the side chains of the amino and keto substrates. nih.govmdpi.com Many wild-type ω-transaminases (ω-TAs), a promising class of enzymes for synthesizing unnatural amino acids, possess a small substrate-binding pocket that restricts entry to substituents no larger than an ethyl group. nih.gov This inherent specificity presents a challenge for the efficient synthesis of amino acids with longer alkyl chains, such as 2-aminooctanoic acid.

The specificity of transaminases for their keto acid substrates can be quantified using steady-state kinetics, specifically by comparing the kcat/KM values for different substrates. mdpi.com For instance, human cytosolic aspartate aminotransferase (GOT1) shows a discrimination factor of approximately 10^6 against asparagine and glutamine compared to its physiological substrates, aspartate and glutamate (B1630785), highlighting the high degree of selectivity inherent in these enzymes. mdpi.com This selectivity is largely attributed to electrostatic interactions and precise substrate positioning within the active site. mdpi.com However, some transaminases naturally exhibit a broader substrate specificity. For example, a D-amino acid transaminase from Blastococcus saxobsidens is active towards a range of D-amino acids and α-keto acids. nih.gov The study of such enzymes provides insights into the structural features that allow for the acceptance of diverse substrates. nih.gov

| Enzyme Source | Substrate | Amino Donor | Product | Conversion Efficiency / Activity | Reference(s) |

| Chromobacterium violaceum | 2-Oxooctanoic Acid | (S)-α-methylbenzylamine (MBA) | (S)-2-Aminooctanoic Acid | 52-80% | nih.govresearchgate.net |

| Ochrobactrum anthropi (Wild-Type) | 2-Oxopentanoic Acid | (S)-α-MBA | L-Norvaline | 0.03 U/mg | nih.gov |

| Ochrobactrum anthropi (L57A Variant) | 2-Oxopentanoic Acid | (S)-α-MBA | L-Norvaline | 1.44 U/mg (48-fold increase) | nih.gov |

Protein Engineering for Enhanced Enzyme Activity towards Amino Acid Synthesis

Given the limitations in substrate scope for many natural transaminases, protein engineering has emerged as a critical tool for developing biocatalysts tailored for the synthesis of specific non-canonical amino acids. frontiersin.orgrsc.orgscispace.com Strategies such as rational design and directed evolution are employed to modify enzyme properties, including catalytic activity, stability, and substrate specificity. frontiersin.orgscispace.com

A significant breakthrough in this area was the engineering of an (S)-selective ω-transaminase from Ochrobactrum anthropi (OATA) to accommodate substrates with side chains bulkier than an ethyl group. nih.gov Through site-directed mutagenesis targeting residues within the enzyme's active site, researchers successfully created variants with dramatically improved activity towards larger keto acids like 2-oxopentanoic acid, a close structural analog of 2-oxooctanoic acid. nih.gov One particular variant, L57A, exhibited a 48-fold increase in activity for 2-oxopentanoic acid compared to the wild-type enzyme. nih.govresearchgate.net This demonstrates that subtle changes in the active site can overcome steric constraints, thereby expanding the enzyme's synthetic utility. nih.gov

Further studies on OATA aimed at enhancing the synthesis of L-2-aminobutyric acid from α-ketobutyric acid also utilized saturation mutagenesis on key active site residues. researchgate.net These protein engineering efforts have successfully broadened the substrate range of transaminases, enabling the production of a variety of chiral amines and non-proteinogenic amino acids. frontiersin.org The development of high-throughput screening methods is crucial for rapidly identifying improved enzyme variants from large mutant libraries. frontiersin.org The ultimate goal of these engineering efforts is to generate robust biocatalysts that can be used in industrial processes for the efficient and stereoselective synthesis of valuable chiral compounds. scispace.com

| Enzyme | Target Substrate (Keto Acid) | Engineering Strategy | Key Mutation(s) | Improvement in Activity | Reference(s) |

| ω-Transaminase (Ochrobactrum anthropi) | 2-Oxopentanoic Acid | Rational Design (Alanine Scanning) | L57A | 48-fold increase | nih.gov |

| ω-Transaminase (Ochrobactrum anthropi) | 2-Oxopentanoic Acid | Rational Design (Alanine Scanning) | L57G | Moderate increase | nih.gov |

| Amine Transaminase (Mycobacterium vanbaalenii) | Various bulky ketones | Directed Evolution | Multiple mutations | Improved activity | frontiersin.org |

Role of Specific Amino Acid Residues in Enzyme Active Sites

The catalytic function and substrate specificity of transaminases are dictated by the precise three-dimensional arrangement of amino acid residues within the active site. nih.gov The active site is typically composed of two main pockets, often referred to as the P-pocket and the O-pocket, which bind the different parts of the substrate molecule. mdpi.com A conserved lysine (B10760008) residue is crucial for covalently binding the pyridoxal-5'-phosphate (PLP) cofactor, which mediates the amino group transfer. frontiersin.orgmdpi.com

Molecular modeling and mutagenesis studies have been instrumental in elucidating the roles of specific residues. In the engineered ω-transaminase from Ochrobactrum anthropi, the L57 residue, located in the large pocket, was identified as a key determinant of substrate size acceptance. nih.gov Substituting leucine (B10760876) at this position with a smaller residue like alanine (B10760859) (L57A) was shown to relieve steric hindrance. nih.gov This modification is believed to induce an altered binding orientation of the substrate's α-carboxyl group, which in turn creates more space in the small pocket to accommodate bulkier side chains, such as the pentyl group of 2-oxooctanoic acid. nih.gov Other residues often targeted for mutagenesis to alter substrate scope include those lining the binding pockets, such as Y20, W58, G229, and M419 in OATA. researchgate.net

The composition of these pockets governs the enzyme's selectivity. For example, in D-amino acid transaminases, a "carboxylate trap" formed by specific residues coordinates the α-carboxyl group of the substrate, which is a key recognition feature. nih.govnih.gov In contrast, (R)-selective amine transaminases, which can accept substrates lacking a carboxyl group, possess a small and hydrophobic P-pocket. nih.gov Understanding these structure-function relationships is fundamental for the rational design of novel transaminases with desired catalytic properties for synthesizing specific target molecules like 2-aminooctanoic acid. nih.govproquest.com

| Enzyme | Residue(s) | Location/Role | Effect of Mutation | Reference(s) |

| ω-Transaminase (Ochrobactrum anthropi) | L57 | Large pocket, influences small pocket size | L57A/G: Relieves steric hindrance, allowing bulkier substrates to bind. | nih.gov |

| Human Aspartate Aminotransferase (GOT1) | Not specified | Active site | Governs high selectivity through electrostatic interactions and substrate positioning. | mdpi.com |

| Transaminase (Thermobaculum terrenum) | Not specified | Active site pockets | Specific residues allow for expanded substrate specificity, accommodating both L-amino acids and (R)-amines. | nih.gov |

| Branched-Chain Amino Acid Aminotransferase | Glycine/Serine | Active Site | Substitution determines the specificity for the amino acceptor (α-ketoglutarate). | frontiersin.org |

Computational and Theoretical Chemistry Studies of Ethyl 2 Aminooctanoate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict the three-dimensional structure and dynamic behavior of molecules. These methods are crucial for understanding how Ethyl 2-aminooctanoate might behave in different environments, such as in solution or when interacting with proteins.

For acyclic molecules like this compound, Newman projections are often used to visualize the different conformations, primarily the staggered and eclipsed forms. chemistrysteps.com Staggered conformations are generally more stable than eclipsed conformations due to reduced steric and torsional strain. chemistrysteps.com The octyl side chain, being a "big group," will have a significant influence on the conformational preference. lumenlearning.com

Table 1: Predicted Bond Lengths and Dihedral Angles for the Stable Conformation of this compound (Based on Homologous Molecules)

| Parameter | Predicted Value |

| Cα-Cβ Bond Length | ~ 1.53 Å |

| C-N Bond Length | ~ 1.47 Å |

| C=O Bond Length | ~ 1.21 Å |

| C-O (Ester) Bond Length | ~ 1.34 Å |

| N-Cα-C=O Dihedral Angle | ~ -60° (gauche) |

| Cα-Cβ-Cγ-Cδ Dihedral Angle | ~ 180° (anti) |

This interactive table is based on typical bond lengths and dihedral angles for amino acid esters and alkanes.

Understanding how this compound interacts with proteins is crucial, especially in the context of its potential role as a substrate for enzymes like lipases or esterases. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.netnih.govukm.mynih.govresearchgate.net

In a typical docking simulation, the three-dimensional structure of the target protein is used as a receptor. The this compound molecule would be treated as the ligand, and various possible binding poses would be evaluated based on a scoring function that estimates the binding affinity. researchgate.netnih.gov These studies can provide insights into the specific amino acid residues in the enzyme's active site that are involved in binding and catalysis. nih.govukm.my For instance, lipases, which hydrolyze ester bonds, often have a catalytic triad (B1167595) of serine, histidine, and aspartate or glutamate (B1630785) residues. nih.govnih.gov Docking studies could predict how the ester group of this compound orients itself within the active site to facilitate nucleophilic attack by the catalytic serine.

Molecular dynamics simulations of the ligand-protein complex can further refine the docked pose and provide information about the stability of the interaction and any conformational changes that may occur upon binding. mdpi.com

Table 2: Potential Interacting Residues in a Lipase Active Site with this compound

| Interacting Group of Ligand | Potential Interacting Residue (Enzyme) | Type of Interaction |

| Amino Group (-NH2) | Aspartic Acid, Glutamic Acid | Ionic Interaction, Hydrogen Bond |

| Ester Carbonyl (C=O) | Serine, Histidine | Hydrogen Bond, Covalent (transient) |

| Ethyl Group | Leucine (B10760876), Isoleucine, Valine | Hydrophobic Interaction |

| Octyl Chain | Phenylalanine, Tryptophan, Leucine | Hydrophobic Interaction |

This interactive table illustrates the types of non-covalent interactions that are likely to occur between this compound and the active site of a lipase.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules.

Quantum chemical methods can be used to calculate various molecular properties of this compound, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are fundamental to understanding the molecule's reactivity. For instance, the regions of highest and lowest electrostatic potential can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Quantum chemical studies on small branched-chain amino acids have shown that the electrophilicity index correlates with the absolute reduction potential. nih.govresearchgate.net

Table 3: Predicted Electronic Properties of this compound (Based on Homologous Molecules)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -9.5 eV | Indicates electron-donating ability (lone pair on nitrogen) |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting ability (π* orbital of carbonyl) |

| HOMO-LUMO Gap | ~ 11.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Indicates overall polarity of the molecule |

This interactive table presents predicted electronic properties based on quantum chemical calculations of similar amino acid esters.

Theoretical Studies on Crystal Packing and Phase Transitions of Related Amino Acids

While no experimental crystal structure of this compound is available, theoretical studies on the crystal packing of related amino acids and their esters can provide insights into how this molecule might arrange itself in the solid state. frontiersin.org The crystal structure of a molecule is determined by the interplay of various intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

For this compound, it is expected that hydrogen bonding involving the amino group and the ester carbonyl group would play a significant role in the crystal packing. The long, flexible octyl chains would likely pack in a way that maximizes van der Waals interactions, potentially leading to layered structures. Theoretical predictions of crystal structures can be achieved through computational methods that search for the most energetically favorable packing arrangements. X-ray diffraction (XRD) is a key technique for examining the crystalline structure of such compounds. frontiersin.org

Understanding the crystal structure is important as it influences physical properties such as melting point, solubility, and bioavailability. Theoretical studies can also be extended to predict phase transitions, such as the melting process, by simulating the behavior of the crystal at different temperatures.

Emerging Research Areas and Future Perspectives for Ethyl 2 Aminooctanoate

Development of Novel Synthetic Routes and Catalytic Systems

The efficient and stereoselective synthesis of α-amino acids and their esters is a significant objective in modern organic chemistry. Future research for Ethyl 2-aminooctanoate is focused on developing more efficient, sustainable, and enantioselective synthetic methodologies, moving beyond classical approaches.

Biocatalysis: A promising frontier is the use of enzymes to create chiral amino acids. Research has demonstrated the successful biocatalytic production of (S)-2-aminooctanoic acid (2-AOA), the parent acid of the ethyl ester, with an enantiomeric excess greater than 98%. nih.gov This was achieved using a transaminase enzyme from Chromobacterium violaceum, which catalyzes the amination of a keto-acid precursor. nih.gov This biocatalytic route offers a green and highly selective alternative to traditional chemical synthesis. The resulting 2-AOA can then be readily esterified to yield this compound.

Asymmetric Catalysis: The development of novel catalytic systems is crucial for producing enantioenriched unnatural α-amino acids. nih.gov Recent advancements in this area provide a roadmap for the synthesis of this compound. Key strategies include:

Nickel-Catalyzed Cross-Coupling: Enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents, using a chiral nickel catalyst, has been established as a versatile method for synthesizing protected unnatural α-amino acids. nih.gov This approach is tolerant of various functional groups and proceeds under mild conditions. nih.gov

Chiral Aldehyde Catalysis: Mimicking biological processes, chiral aldehyde catalysts can be used for the asymmetric α-functionalization of N-unprotected amino esters. nih.gov This organocatalytic system activates the α-C-H bond of the amino ester, allowing for stereoselective reactions. nih.gov

Future work will likely focus on optimizing these catalytic systems specifically for substrates with longer alkyl chains like the octanoyl group and scaling these processes for greater accessibility of this compound for further research.

| Synthetic Strategy | Catalyst Type | Key Advantages |

| Biocatalysis | Transaminase Enzyme | High enantioselectivity (>98% ee), green/sustainable process, mild reaction conditions. nih.gov |

| Asymmetric Cross-Coupling | Chiral Nickel Complex | Enantioconvergent, tolerant of various functional groups, proceeds under mild conditions. nih.gov |

| Organocatalysis | Chiral BINOL Aldehyde | Biomimetic, suitable for N-unprotected amino esters, avoids heavy metals. nih.gov |

Exploration of its Utility in Materials Science Research (as an intermediate for advanced materials components)

The unique amphiphilic nature of this compound makes it an attractive candidate as a monomer or functional building block for creating advanced materials with tailored properties.

Polymers for Biomedical Applications: There is a growing interest in α-amino acid-based poly(ester amide)s (PEAs) for biomedical applications due to their biocompatibility and tunable degradation profiles. acs.orgnih.gov These polymers combine the flexibility of polyesters with the mechanical strength imparted by hydrogen bonds from the amide linkages. acs.orgrsc.org this compound can serve as a valuable monomer in the synthesis of PEAs. The incorporation of its octyl side chain could be used to precisely control the polymer's hydrophobicity, influencing properties such as:

Drug release kinetics in delivery systems.

Cell-material interactions in tissue engineering scaffolds. acs.org

Mechanical properties for applications like additive manufacturing of medical implants. nih.gov

Self-Assembling Materials: Single amino acids and their derivatives can spontaneously self-assemble into well-ordered nanostructures, such as fibers, hydrogels, and vesicles, through non-covalent interactions. nih.govmdpi.comnih.gov The structure of this compound is ideally suited for this purpose, featuring a hydrophilic amino-ester group and a hydrophobic eight-carbon tail. This amphiphilicity can drive the formation of micelles or other nanostructures in aqueous environments. nih.gov These self-assembled materials have potential applications in:

Encapsulation and delivery of bioactive molecules. nih.gov

Formation of hydrogels for regenerative medicine or controlled release. rice.edu

Creating templates for the synthesis of inorganic nanomaterials. mdpi.com

Future research in this area will involve polymerizing this compound with various co-monomers to create novel PEAs and systematically studying its self-assembly behavior under different conditions to control the morphology and function of the resulting nanomaterials.

Advanced Applications in Chemical Biology Tools (e.g., probes, scaffolds)

Non-canonical amino acids (ncAAs) are powerful tools in chemical biology for probing and manipulating biological systems. acs.org this compound, as a member of this class, holds significant potential for the development of sophisticated biological tools.

Scaffolds for Bioactive Molecules: The structure of this compound can be used as a scaffold to build more complex molecules with specific biological functions. Its fatty acid character allows it to interact with lipid membranes, making it an ideal component for modifying peptides or drugs to enhance their cellular uptake or target them to specific organelles. A study on the parent acid, 2-aminooctanoic acid, showed that its conjugation to an antimicrobial peptide (AMP) derived from lactoferricin (B1576259) B significantly improved the peptide's antibacterial activity by up to 16-fold. nih.govmedchemexpress.com This demonstrates the utility of the 2-aminooctanoate scaffold in enhancing the therapeutic properties of peptides.

Probes for Studying Biological Processes: By incorporating a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker) onto the this compound molecule, it can be converted into a chemical probe. acs.orgresearchgate.net Given its lipid-like side chain, such probes could be invaluable for studying:

Protein-Lipid Interactions: Investigating how proteins associate with cellular membranes.

Fatty Acid Metabolism: Tracking the uptake and processing of fatty acids within cells.

Enzyme Activity: Designing substrates for enzymes involved in lipid metabolism.

Future directions include the synthesis of various derivatives of this compound equipped with bioorthogonal handles (e.g., alkynes or azides). acs.orgresearchgate.net These handles would allow for "click" chemistry-based labeling, enabling the visualization and identification of its binding partners in living cells. acs.org

| Application Area | Function of this compound | Potential Research Target |

| Bioactive Scaffolds | Hydrophobic modifier | Enhancing antimicrobial peptides, improving drug delivery. nih.govmedchemexpress.com |

| Chemical Probes | Lipid-mimetic backbone | Visualizing protein-membrane interactions, tracking fatty acid uptake. researchgate.net |

| Enzyme Substrates | Functionalized fatty acid analog | Profiling activity of lipases, acyltransferases, or amidases. |

Future Directions in Metabolic Profiling and Pathway Elucidation

Metabolomics, the large-scale study of small molecules, is a powerful tool for identifying biomarkers and understanding disease mechanisms. nih.gov 2-Aminooctanoate has been identified as an endogenous human metabolite, pointing to its involvement in normal physiology and disease. nih.govhmdb.ca

Biomarker for Metabolic Disorders: Recent metabolomic studies have begun to highlight a potential link between 2-aminooctanoate and metabolic health. One study identified 2-aminooctanoate as one of 14 metabolites that, when measured at baseline, were associated with a differential response to weight loss interventions in terms of insulin (B600854) resistance improvement. This finding suggests that 2-aminooctanoate could serve as a potential biomarker for predicting how an individual might respond to specific dietary or exercise regimens.

Further research is needed to validate this association in larger cohorts and to explore its connection with other metabolic disorders. The study of other non-canonical amino acids, such as 2-aminoadipic acid, has successfully established them as predictive biomarkers for the risk of developing diabetes and insulin resistance, providing a clear path forward for investigating 2-aminooctanoate. nih.govnih.gov

Metabolic Pathway Elucidation: While 2-aminooctanoate is a known metabolite, its precise metabolic origin and fate are not fully understood. hmdb.ca It is classified as an alpha-amino fatty acid, suggesting it may be at the crossroads of amino acid and fatty acid metabolism. nih.govfoodb.ca Future research using techniques like isotope tracing and flux analysis will be essential to elucidate the metabolic pathways that produce and consume 2-aminooctanoate. Understanding this pathway is critical for interpreting why its levels change in conditions like insulin resistance and could reveal novel therapeutic targets for metabolic diseases. The key questions to be addressed include identifying the enzymes responsible for its synthesis and degradation and understanding how its metabolism is regulated.

Q & A

Q. What are the standard synthetic methodologies for Ethyl 2-aminooctanoate, and how do they differ in yield and purity?

this compound is typically synthesized via esterification of 2-aminooctanoic acid with ethanol under acidic catalysis. Alternative methods include enzymatic esterification or transesterification. Key parameters affecting yield and purity are reaction temperature, catalyst concentration (e.g., sulfuric acid or lipases), and solvent selection. Characterization involves NMR, IR spectroscopy, and HPLC to confirm structure and purity . Contradictions in reported yields (e.g., 60–85%) may arise from variations in reaction conditions or purification techniques, necessitating replication studies .

Q. How should researchers characterize this compound to ensure structural accuracy?

A multi-technique approach is recommended:

- NMR Spectroscopy : Confirm the ester group (δ 4.1–4.3 ppm for ethyl CH2) and amine proton (δ 1.2–1.5 ppm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 188).

- Elemental Analysis : Verify C, H, N composition (±0.3% tolerance). Discrepancies in spectral data should prompt cross-validation with reference standards or alternative techniques like X-ray crystallography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) recommend:

- Storage : –20°C in airtight containers to prevent hydrolysis .

- PPE : Gloves and goggles to avoid skin/eye contact.